4-Amino-3-nitropyridine
Overview
Description
4-Amino-3-nitropyridine is an organic compound with the molecular formula C5H5N3O2. It features a pyridine ring substituted with an amino group at the 4-position and a nitro group at the 3-position. This compound is known for its yellow to orange crystalline appearance and is sparingly soluble in water but soluble in common organic solvents like ethanol and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-3-nitropyridine can be synthesized through the nitration of 4-aminopyridine. The process involves dissolving 4-aminopyridine in concentrated sulfuric acid, followed by the careful addition of fuming nitric acid while maintaining the reaction temperature below 10°C. The reaction mixture is then stirred at room temperature for several hours before being heated to 90°C for additional reaction time. The product is precipitated by adding the reaction mixture to ice water and neutralizing with ammonia .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can undergo various substitution reactions, such as acylation or alkylation, to form different derivatives.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4,3-Diaminopyridine.
Substitution: Various acylated or alkylated derivatives.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
4-Amino-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pyridine derivatives and other complex organic molecules.
Biology: Employed in the synthesis of fluorescent dyes for labeling and detecting specific molecules or biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized as a catalyst or reagent in various organic reactions
Mechanism of Action
The mechanism of action of 4-Amino-3-nitropyridine largely depends on its functional groups. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, while the nitro group can undergo reduction or act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. These properties make it a versatile compound in various chemical reactions and applications .
Comparison with Similar Compounds
- 4-Amino-2-nitropyridine
- 3-Amino-4-nitropyridine
- 4-Amino-3-chloropyridine
- 4-Amino-3-bromopyridine
Comparison: 4-Amino-3-nitropyridine is unique due to the specific positioning of the amino and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and properties. For instance, the nitro group at the 3-position makes it more susceptible to reduction compared to its isomers. Additionally, the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups provides a balance of reactivity that is advantageous in various synthetic applications .
Properties
IUPAC Name |
3-nitropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPPEELMBOPLDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338379 | |
Record name | 4-Amino-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1681-37-4 | |
Record name | 4-Amino-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1681-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-nitropyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSL542D6HA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 4-amino-3-nitropyridine in chemical synthesis?
A: this compound serves as a versatile building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles. One notable application is its use in synthesizing 2-aryl-1H-imidazo[4,5-c]pyridines. This reaction proceeds through a reductive cyclization with aromatic aldehydes in the presence of sodium dithionite (Na2S2O4) []. Additionally, it acts as a precursor in the synthesis of 3-Deazaspongosine, a nucleoside analogue, showcasing its utility in medicinal chemistry [].
Q2: How is computational chemistry employed to understand the properties of this compound?
A: Density Functional Theory (DFT) calculations, using the B3LYP/6-311++G(d,p) basis set, are instrumental in predicting various molecular properties of this compound []. These calculations provide insights into its optimized geometry, vibrational frequencies (FTIR and FT-Raman), electronic properties (HOMO-LUMO energies, UV-Vis spectrum), and NMR chemical shifts. Furthermore, molecular docking studies using proteins like 4YPO and 5NCJ, associated with anti-tuberculosis activity, help assess the binding affinity and potential inhibitory activity of the compound [].
Q3: What spectroscopic techniques are valuable for characterizing this compound?
A: FTIR and FT-Raman spectroscopy are crucial for identifying functional groups and understanding the vibrational modes of this compound []. The experimental spectral data, when compared with theoretically calculated frequencies obtained from DFT studies, allow for a detailed vibrational analysis and assignment of the observed bands. This combined approach provides a comprehensive understanding of the molecule's structural features [].
Q4: Have any studies investigated the potential biological activity of this compound?
A: Yes, molecular docking studies have been conducted to explore the potential anti-tuberculosis activity of this compound []. These studies involved docking the compound into the active sites of proteins 4YPO and 5NCJ, known to be involved in tuberculosis mechanisms. The calculated binding affinities and estimated inhibition constants provide preliminary evidence for potential anti-tubercular properties, warranting further investigation [].
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